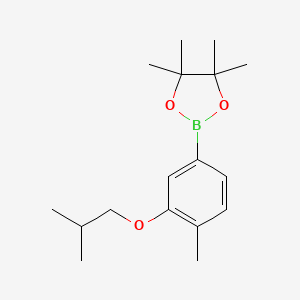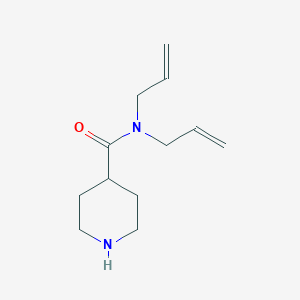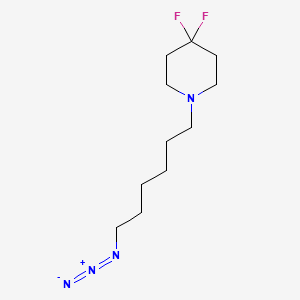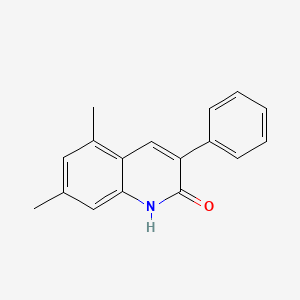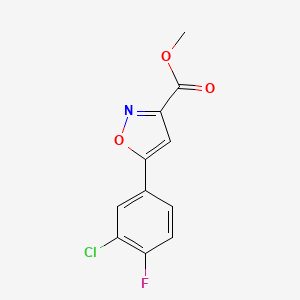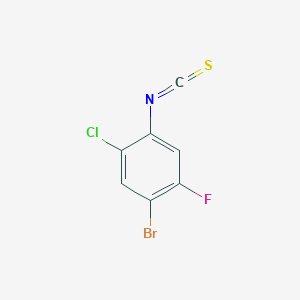
4-Bromo-2-chloro-5-fluorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-chloro-5-fluorophenyl isothiocyanate typically involves the reaction of 4-Bromo-2-chloro-5-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-2-chloro-5-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines to form thiourea derivatives.
Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions, although the presence of electron-withdrawing groups like bromine, chlorine, and fluorine can influence the reactivity.
Oxidation and reduction: While specific conditions for oxidation and reduction reactions involving this compound are less documented, it is likely that standard reagents and conditions used for aromatic compounds would apply.
Scientific Research Applications
4-Bromo-2-chloro-5-fluorophenyl isothiocyanate is used in various scientific research applications:
Chemistry: It is used in the synthesis of thiourea derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluorophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amines, to form stable thiourea derivatives. This reactivity is due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles to form covalent bonds . The molecular targets and pathways involved in its biological activity are primarily related to its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
4-Bromo-2-chloro-5-fluorophenyl isothiocyanate can be compared with other similar compounds such as:
4-Fluorophenyl isothiocyanate: This compound lacks the bromine and chlorine substituents, which can affect its reactivity and applications.
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate: This is a closely related compound with similar properties and applications.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound has different substituents on the aromatic ring, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C7H2BrClFNS |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |
InChI Key |
BGOBMVOOKCFVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


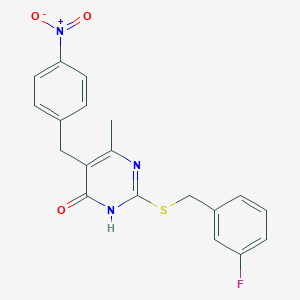
![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
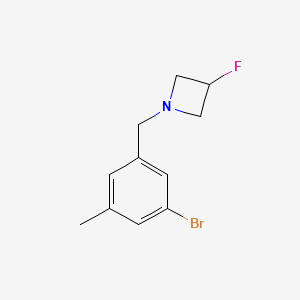
![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
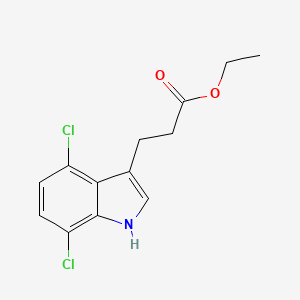
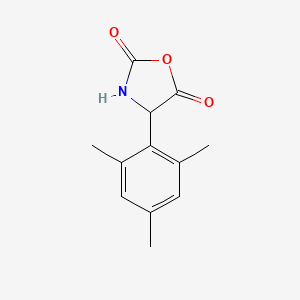
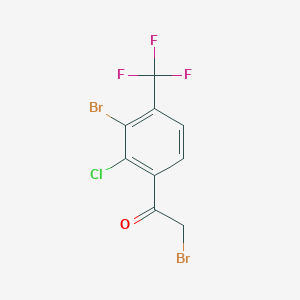
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
